3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione systematically describes the compound’s structure. The quinoline backbone is substituted at position 1 with a phenyl group and at positions 2 and 4 with ketone oxygen atoms, forming the 2,4-dione motif. The hydrazinylidene group at position 3 bridges the quinoline core to a 4-methylphenyl substituent. This nomenclature adheres to the priority rules for heterocyclic systems, where the quinoline nitrogen at position 1 dictates the numbering sequence.
The molecular formula, C₂₃H₁₈N₃O₂, reflects a conjugated system stabilized by resonance between the hydrazone moiety and the quinoline ring. The planar arrangement of the hydrazinylidene group facilitates π-π stacking interactions, as observed in analogous quinoline derivatives.
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies of related quinoline hydrazones reveal monoclinic crystal systems with space group P2₁/c, characterized by unit cell parameters a = 14.8281(15) Å, b = 11.8051(14) Å, c = 11.2260(11) Å, and β = 106.744(2)°. These dimensions suggest a tightly packed lattice stabilized by intermolecular hydrogen bonds. For this compound, analogous N–H···O hydrogen bonds between the hydrazone proton and ketone oxygen atoms likely contribute to a one-dimensional chain structure, as seen in similar compounds.
Table 1: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.8–15.2 |
| b (Å) | 11.7–12.1 |
| c (Å) | 11.0–11.5 |
| β (°) | 105–107 |
| Z | 4 |
The methyl group on the 4-methylphenyl substituent introduces steric effects, potentially distorting the quinoline plane and influencing packing efficiency.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectra of analogous hydrazone-quinoline hybrids exhibit aromatic proton resonances between δ 7.5–8.5 ppm, with deshielded signals for protons adjacent to electron-withdrawing groups. The hydrazone proton typically appears as a singlet near δ 10–12 ppm, though exchange broadening may occur due to tautomerism. Carbon-13 NMR spectra reveal carbonyl carbons at δ 160–180 ppm, while sp² hybridized quinoline carbons resonate between δ 120–150 ppm.
Infrared (IR) Spectroscopy
Stretching vibrations for the carbonyl groups (C=O) appear as intense bands near 1680–1720 cm⁻¹. N–H stretching from the hydrazone moiety produces a broad absorption around 3200–3400 cm⁻¹, while C=N vibrations resonate near 1600 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/z 376.14 ([M+H]⁺), consistent with the molecular formula C₂₃H₁₈N₃O₂. Fragmentation patterns include loss of the 4-methylphenyl group (−119 Da) and sequential cleavage of the hydrazone linkage.
Tautomeric Equilibria and Conformational Dynamics
The hydrazinylidene group enables azo-hydrazone tautomerism, wherein the proton migrates between the hydrazone nitrogen and the adjacent ketone oxygen. In solution, this equilibrium favors the hydrazone form, as evidenced by UV-vis spectra showing bathochromic shifts under acidic conditions. Density functional theory (DFT) calculations for similar systems predict a tautomeric energy difference of <5 kcal/mol, allowing rapid interconversion at room temperature.
Conformational flexibility arises from rotation about the C–N bond of the hydrazone group. X-ray data for related structures indicate a trans configuration stabilized by intramolecular hydrogen bonds, forming six-membered pseudocyclic rings. Solvent polarity modulates this dynamics, with polar aprotic solvents favoring planar conformations via dipole-dipole interactions.
Properties
CAS No. |
649723-28-4 |
|---|---|
Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-methylphenyl)diazenyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C22H17N3O2/c1-15-11-13-16(14-12-15)23-24-20-21(26)18-9-5-6-10-19(18)25(22(20)27)17-7-3-2-4-8-17/h2-14,26H,1H3 |
InChI Key |
ARGSVDNNTPKICY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of 4-methylphenylhydrazine with 1-phenylquinoline-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial activities of quinoline derivatives. For instance, derivatives of 4-methyl-2-(4-substituted phenyl)quinoline have shown promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 50 μg/ml, indicating significant antibacterial potency compared to standard antibiotics .
Anticancer Activity
Quinoline derivatives are also being explored for their anticancer properties. Compounds similar to 3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione have demonstrated antiproliferative effects on various cancer cell lines including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cells. The mechanism of action is believed to involve the inhibition of specific oncogenic pathways and the stabilization of G-quadruplex structures in DNA .
Antioxidant Activity
The antioxidant potential of quinoline derivatives has been extensively studied. Compounds derived from quinoline structures have shown significant activity in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .
Case Study 1: Antibacterial Screening
A series of synthesized quinoline derivatives were tested for their antibacterial activity using nutrient agar media. The results indicated that some compounds exhibited a zone of inhibition comparable to established antibiotics like streptomycin. For example:
| Compound | Diameter of Zone of Inhibition (mm) | Bacteria Strain |
|---|---|---|
| Q1 | 25 | E. coli |
| Q2 | 25 | S. aureus |
| Q3 | 34 | P. aeruginosa |
This data suggests that these derivatives could serve as potential leads for developing new antibacterial agents .
Case Study 2: Anticancer Activity Assessment
In vitro studies evaluated the antiproliferative effects of a new series of quinoline derivatives on cancer cell lines. The findings revealed that certain compounds significantly inhibited cell growth at low concentrations (IC50 values in the micromolar range). The study also investigated the compounds' ability to induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity at the quinoline core, facilitating nucleophilic substitution or reduction reactions. In contrast, bulky groups (e.g., phenyl, propyl) may sterically hinder reactivity .
- Core Heteroatom Differences: Quinazoline derivatives (e.g., 3-phenylquinazoline-2,4-dione) differ from quinoline analogs by an additional nitrogen atom, altering electronic properties and biological interactions .
Reactivity and Functionalization
- Cycloaddition : The 3-azido group in 1A reacts with alkynes (e.g., phenylacetylene) under Cu catalysis to form triazoles, a key step in "click chemistry" .
Research Implications and Gaps
While the provided evidence elucidates the behavior of structurally related quinoline-2,4-diones, direct data on 3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione remain sparse. Future studies should prioritize:
Synthetic Optimization : Developing efficient routes for hydrazinylidene incorporation.
Biological Screening : Comparing its activity with analogs like 5C (chloro-substituted) or 1A (azido-substituted).
Biological Activity
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial domains. This article synthesizes available research findings regarding its biological activity, including case studies, synthesized data tables, and detailed research outcomes.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H17N3O
- Molecular Weight : 305.36 g/mol
- CAS Number : 14933-29-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to quinoline structures. For instance, a series of 3-phenylquinazolin-2,4(1H,3H)-dione derivatives exhibited notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for selected compounds from a related study:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 3c | 1.184 ± 0.06 | Highest cytotoxic activity |
| 3a | 9.379 ± 0.50 | Significant activity |
| 2b | 8.808 ± 0.47 | Comparable to cabozantinib |
| Cabozantinib | 16.350 ± 0.86 | Reference compound |
These findings suggest that compounds similar to this compound may possess superior cytotoxic properties compared to established anticancer agents like cabozantinib .
The mechanism of action for these quinoline derivatives often involves induction of apoptosis in cancer cells. For example, flow cytometry assays indicated that treatment with these compounds leads to cell cycle arrest at the G0/G1 phase, suggesting a disruption in cellular proliferation pathways .
Antibacterial Activity
In addition to anticancer properties, quinoline derivatives have been evaluated for antibacterial activity. A study assessing various synthesized compounds demonstrated effective inhibition against several bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Methicillin-resistant Staphylococcus aureus (MRSA)
The results indicated that structural modifications in quinoline derivatives significantly enhanced their antibacterial efficacy compared to traditional antibiotics like ampicillin and gentamicin .
Case Studies
- Case Study on Anticancer Activity : A derivative of the compound was tested against HCT-116 colorectal cancer cells and exhibited an IC50 value of approximately 9 µM. This study highlighted the compound's potential as a lead for further development in anticancer therapies .
- Case Study on Antibacterial Efficacy : Another study focused on the antibacterial properties of a related quinoline derivative against MRSA, showing promising results with zones of inhibition comparable to standard treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
